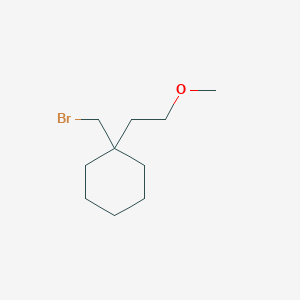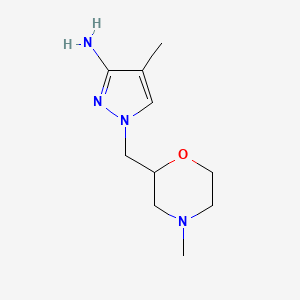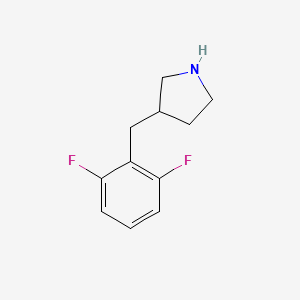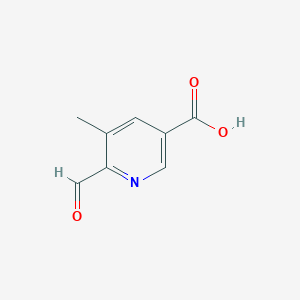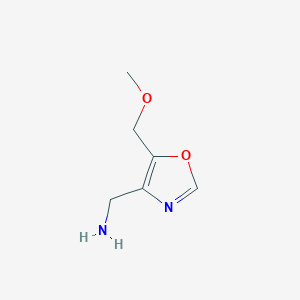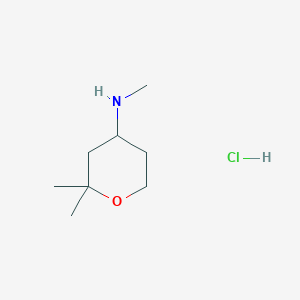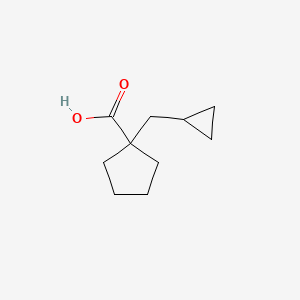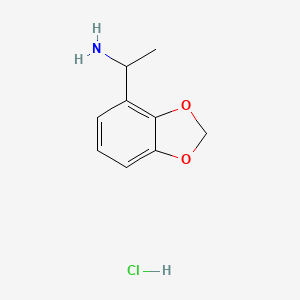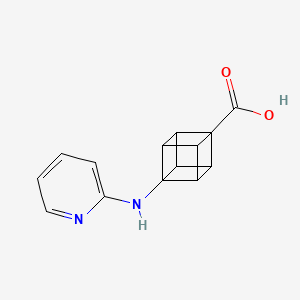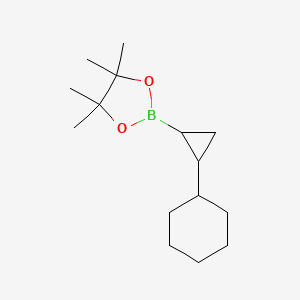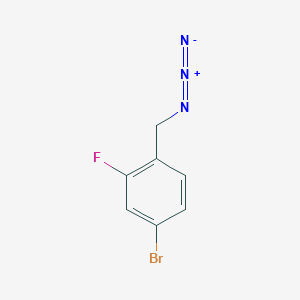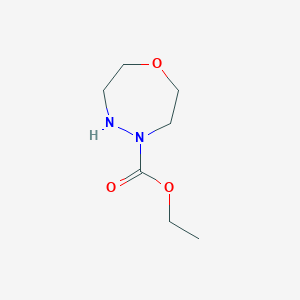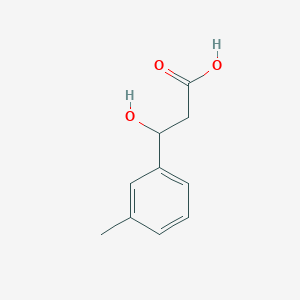
3-(Fluoromethyl)azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)azetidin-3-amine is a chemical compound with the molecular formula C4H9FN2 It features a four-membered azetidine ring substituted with a fluoromethyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)azetidin-3-amine typically involves the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-amino alcohol, the azetidine ring can be formed through cyclization reactions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like fluoromethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as sodium azide, thiols, and amines are used in substitution reactions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Various amines and alcohols.
Substitution Products: Compounds with different substituents replacing the fluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Fluoromethyl)azetidin-3-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)azetidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)azetidin-3-amine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)azetidin-3-amine: Contains a bromomethyl group, offering different reactivity and properties.
3-(Hydroxymethyl)azetidin-3-amine: Features a hydroxymethyl group, which can significantly alter its chemical behavior.
Uniqueness: 3-(Fluoromethyl)azetidin-3-amine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H9FN2 |
|---|---|
Molekulargewicht |
104.13 g/mol |
IUPAC-Name |
3-(fluoromethyl)azetidin-3-amine |
InChI |
InChI=1S/C4H9FN2/c5-1-4(6)2-7-3-4/h7H,1-3,6H2 |
InChI-Schlüssel |
WFNLHSMATKJZBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


